![molecular formula C8H7FN2 B12834160 2-(fluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12834160.png)
2-(fluoromethyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(fluoromethyl)-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their presence in various biologically active molecules, pharmaceuticals, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(fluoromethyl)-1H-benzo[d]imidazole typically involves the introduction of a fluorine atom into the benzimidazole core. One common method is the photochemical cleavage of imidazolediazonium fluoroborates. This method involves the diazotization of aminoimidazoles with sodium nitrite in aqueous hydrofluoric acid, followed by irradiation with a mercury lamp to replace the diazo group with a fluorine atom .
Industrial Production Methods
Industrial production of fluorinated benzimidazoles often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the photochemical cleavage method makes it suitable for industrial applications .
化学反応の分析
Types of Reactions
2-(fluoromethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of fluorine-substituted derivatives .
科学的研究の応用
2-(fluoromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, including fluorinated polymers and ionic liquids
作用機序
The mechanism of action of 2-(fluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity enhances the compound’s binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
- 2-fluoro-1-methylimidazole
- 2-trifluoromethylimidazole
- 2-chloro-1-methylimidazole
Uniqueness
2-(fluoromethyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of the fluorine atom. This substitution enhances its chemical stability, biological activity, and binding affinity compared to non-fluorinated benzimidazoles. The compound’s unique properties make it a valuable tool in various scientific and industrial applications .
特性
分子式 |
C8H7FN2 |
|---|---|
分子量 |
150.15 g/mol |
IUPAC名 |
2-(fluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H7FN2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,11) |
InChIキー |
SUCVFLDSLQTTCO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


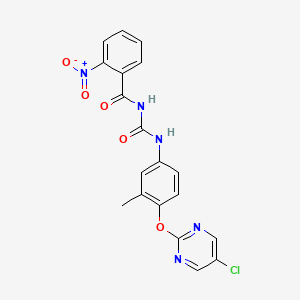
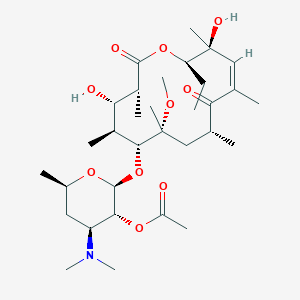
![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)

![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethoxy-methyl-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B12834089.png)
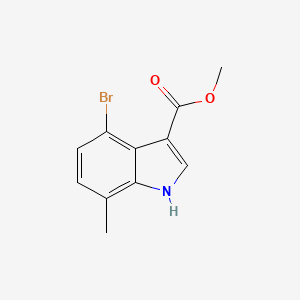

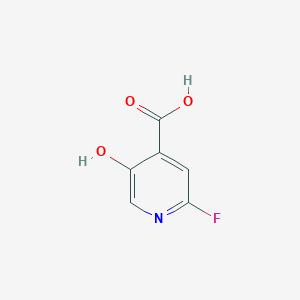
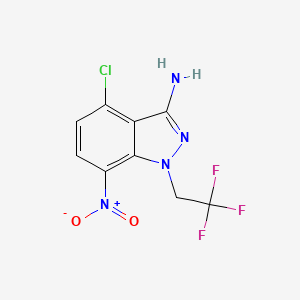


![4-Bromo-7-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12834124.png)
![trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12834133.png)

